Acid-Catalyzed Isomerization Equilibrium: Quantitative Distribution of Cyclosativene Relative to Sativene and Isosativene
(+)-Cyclosativene constitutes exactly 32% of the equilibrium mixture when (±)-sativene is treated with Cu(OAc)₂ in refluxing acetic acid for 50 hours, as established by vapor-phase chromatography analysis [1]. This quantitative distribution positions cyclosativene as a distinct chemical entity relative to recovered sativene (7%) and isosativene (61%) under identical reaction conditions [1]. The equilibrium composition is invariant regardless of starting material (sativene or copacamphene), confirming that cyclosativene occupies a specific thermodynamic position within the C₁₅H₂₄ sesquiterpene isomer network [1].
| Evidence Dimension | Isomer distribution at equilibrium under acid catalysis |
|---|---|
| Target Compound Data | 32% of equilibrium mixture |
| Comparator Or Baseline | Sativene (7% of equilibrium mixture); Isosativene (61% of equilibrium mixture) |
| Quantified Difference | Cyclosativene is 4.6-fold more abundant than sativene at equilibrium; isosativene is 1.9-fold more abundant than cyclosativene |
| Conditions | Cu(OAc)₂ in refluxing acetic acid, 50 hr reaction time; analysis by VPC on 15% FFAP on 60-80 Chromosorb W at 110°C |
Why This Matters
Researchers requiring cyclosativene as a reference standard for isomer identification in complex mixtures cannot rely on sativene as a surrogate due to their distinct equilibrium behaviors.
- [1] McMurry, J.E. (1971). The Total Synthesis of Copacamphene and Its Acid-Catalyzed Interconversion with Sativene. The Journal of Organic Chemistry, 36(19), 2826–2830. View Source
